molecular formula C12H17NO B8275867 (4-(Piperidin-2-yl)phenyl)methanol

(4-(Piperidin-2-yl)phenyl)methanol

Cat. No.: B8275867
M. Wt: 191.27 g/mol
InChI Key: LIYYCXVHZFDWSM-UHFFFAOYSA-N
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Description

(4-(Piperidin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(4-piperidin-2-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h4-7,12-14H,1-3,8-9H2

InChI Key

LIYYCXVHZFDWSM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-pyridin-2-yl-benzaldehyde (1.036 g, 5.65 mmol) in EtOH (95%, 3.1 mL) and conc. HCl (0.48 mL) in a Parr hydrogenation flask was added PtO2 (57 mg, 0.251 mmol) and the mixture hydrogenated at 50 psi H2 for 40 h. The mixture was filtered through celite, the cake washed with MeOH and the solvent was removed from the eluent under reduced pressure. The resultant yellow solid was dissolved in 1 N NaOH (30 mL) and extracted with ether (4×50 mL). The combined organic phases were dried (Na2SO4), filtered and concentrated under reduced pressure to give crude 1-(hydroxymethyl)-4-(piperidin-2-yl)-benzene (0.98 g) as white solid. To a solution of the solid in THF (25 mL), triethylamine (10 drops) and water (10 drops) was added di-tert-butyl dicarbonate (1.51 g, 6.92 mmol) and the reaction stirred at room temperature for 20 h. The mixture was concentrated under reduced pressure and the residue taken up in CH2Cl2 (100 mL) and washed with brine (3×75 mL). The organic phase was dried (Na2SO4), filtered and concentrated under reduced pressure to give crude 1-(hydroxymethyl)-4-[(1-butoxycarbonyl)-piperidin-2-yl]-benzene (1.87 g) as an oil.
Quantity
1.036 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (72 mg, 1.8 mmol) in 2 ml of anhydrous THF is added dropwise a solution of methyl 4-(piperidin-2-yl)benzoate hydrochloride (250 mg, 0.98 mmol) in THF at 0° C. The reaction mixture is stirred at room temperature for 4 hours, and is then carefully quenched with water at 0° C. After filtration, the filtrate is evaporated to dryness to give 187 mg of crude product as white solids, which is used for the next reaction without further purification. MS (ESI) m/z 192.1 [M+H]+.
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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